

Application Notes and Protocols: PROTAC FLT-3 Degradar 4 for Cell Culture

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Compound of Interest

Compound Name: PROTAC FLT-3 degrader 4

Cat. No.: B15568429

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis due to constitutive activation of the FLT3 signaling pathway, which promotes uncontrolled cell growth.[1][2]

Proteolysis-targeting chimeras (PROTACs) represent an innovative therapeutic strategy that induces the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3]

PROTAC FLT-3 degrader 4 is a potent and orally bioavailable degrader of FLT3. It is based on a Cereblon (CRBN) E3 ligase ligand and demonstrates high selectivity for FLT3-ITD mutant AML cells.[4] This document provides detailed protocols for the cell-based application of **PROTAC FLT-3 degrader 4**, focusing on methods to assess its degradation activity and impact on cell viability.

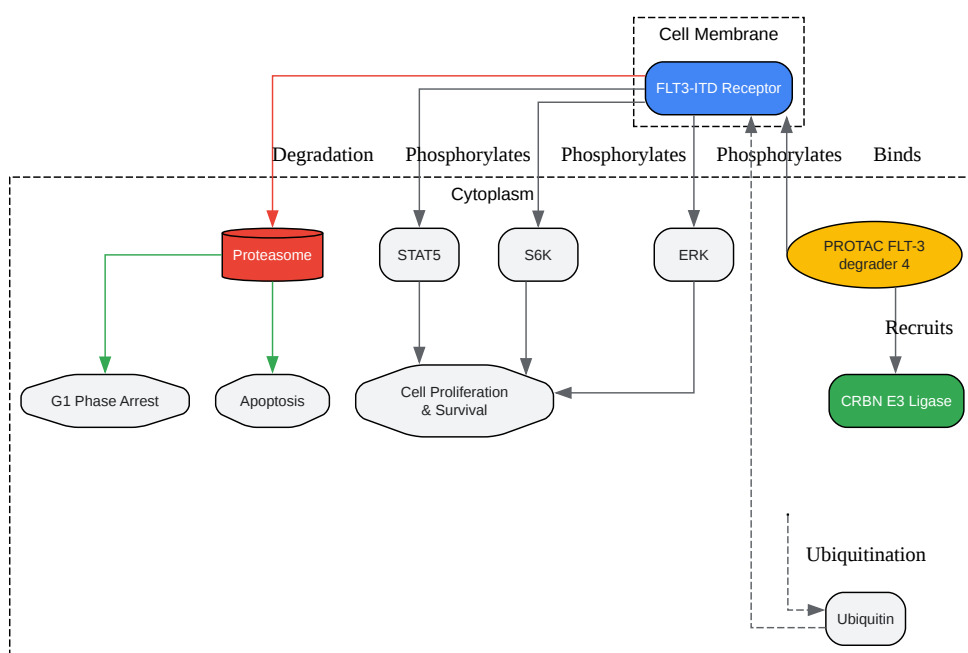
Quantitative Data Summary

The following table summarizes the in vitro activity of **PROTAC FLT-3 degrader 4** in common FLT3-ITD positive AML cell lines.

Compound	Target Cell Line	DC ₅₀ (nM)	D _{max} (%)	IC ₅₀ (nM)	E3 Ligase Recruited	FLT3 Mutation	Reference(s)
PROTAC FLT-3 degrader 4 (A20)	MV4-11	7.4	>90	39.9	CRBN	ITD	[4] [5]
PROTAC FLT-3 degrader 4 (A20)	MOLM-13	20.1	>90	169.9	CRBN	ITD	[4] [5]

Signaling Pathway

PROTAC FLT-3 degrader 4 induces the degradation of FLT3-ITD, thereby inhibiting its downstream signaling pathways, including STAT5, S6K, and ERK, which are crucial for AML cell proliferation and survival.[\[4\]](#)



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Caption: Mechanism of action of **PROTAC FLT-3 degrader 4**.

Experimental Protocols

Western Blot Protocol for Measuring FLT3 Degradation

This protocol details the steps to quantify the degradation of FLT3 protein in AML cells following treatment with **PROTAC FLT-3 degrader 4**.^[6]

Materials:

- Cell Lines: MV4-11 or MOLM-13 (or other suitable FLT3-mutant AML cell lines).[6]
- **PROTAC FLT-3 degrader 4**
- Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][7]
- Reagents:
 - Dimethyl sulfoxide (DMSO)[6]
 - Phosphate-Buffered Saline (PBS), ice-cold[6]
 - RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[6]
 - BCA Protein Assay Kit[1]
 - Laemmli Sample Buffer
 - Primary antibodies: anti-FLT3, anti-GAPDH, or anti- β -actin[6]
 - HRP-conjugated secondary antibody[6]
 - Enhanced Chemiluminescence (ECL) Substrate[1]
- Equipment:
 - 6-well cell culture plates
 - Centrifuge
 - Equipment for SDS-PAGE and Western blotting
 - Chemiluminescence imaging system[6]

Procedure:

a. Cell Culture and Treatment:

- Culture MV4-11 or MOLM-13 cells in complete medium at 37°C in a humidified incubator with 5% CO₂.[\[1\]](#)
- Seed cells in 6-well plates at a density of 1 x 10⁶ cells/mL.[\[6\]](#)
- Prepare a stock solution of **PROTAC FLT-3 degrader 4** in DMSO.[\[1\]](#)
- Treat cells with a range of concentrations of the degrader (e.g., 0.25 nM to 100 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-only vehicle control.[\[4\]](#)[\[6\]](#)

b. Cell Lysis:

- After treatment, harvest the cells by centrifugation.[\[6\]](#)
- Wash the cell pellet with ice-cold PBS.[\[6\]](#)
- Lyse the cells in RIPA buffer with added inhibitors and incubate on ice for 30 minutes with intermittent vortexing.[\[6\]](#)
- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.[\[6\]](#)

c. Protein Quantification and Sample Preparation:

- Determine the protein concentration of each lysate using a BCA protein assay.[\[1\]](#)
- Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer.

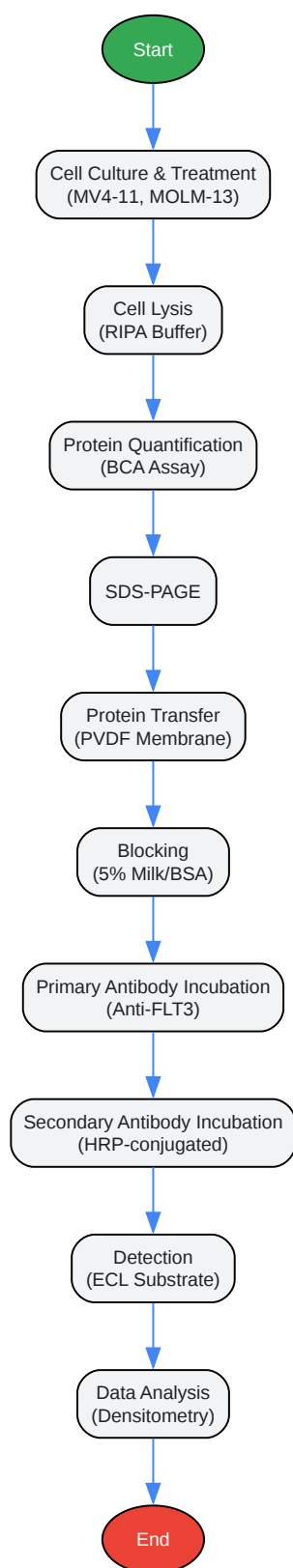
d. SDS-PAGE and Western Blotting:

- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.[\[6\]](#)
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[\[6\]](#)
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[\[6\]](#)

- Incubate the membrane with a primary antibody specific for FLT3 overnight at 4°C.[6]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

e. Detection and Analysis:

- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
- Probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β -actin) to ensure equal protein loading.[6]
- Quantify the band intensities using densitometry software and normalize the FLT3 signal to the loading control.[6]



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Caption: Workflow for Western Blot Analysis.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with **PROTAC FLT-3 degrader 4**.[\[7\]](#)

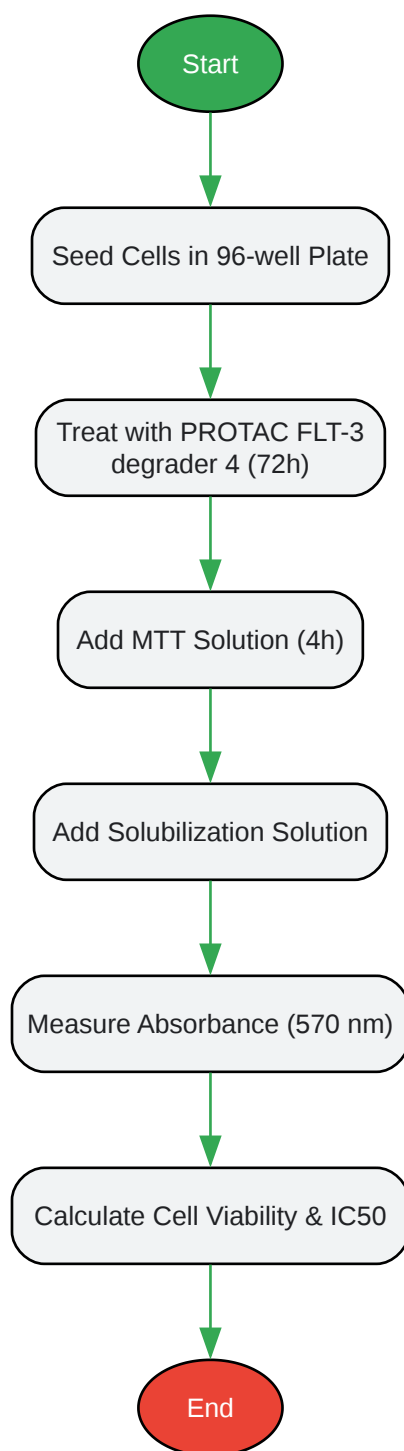
Materials:

- Cell Lines: MV4-11 or MOLM-13.[\[7\]](#)
- **PROTAC FLT-3 degrader 4**
- Cell Culture Medium: As described above.
- Reagents:
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[\[7\]](#)
 - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[\[7\]](#)
- Equipment:
 - 96-well cell culture plates
 - Microplate reader[\[7\]](#)

Procedure:

- Seed AML cells in a 96-well plate at a density of $0.5-1.0 \times 10^5$ cells/mL in 100 μ L of complete culture medium.[\[7\]](#)
- Prepare serial dilutions of the **PROTAC FLT-3 degrader 4** in the culture medium.
- Add 100 μ L of the PROTAC dilutions to the respective wells and incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator. Include a vehicle control (DMSO) and a no-cell background control.[\[7\]](#)
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[\[7\]](#)

- Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[\[7\]](#)
- Measure the absorbance at 570 nm using a microplate reader.[\[7\]](#)
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.



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